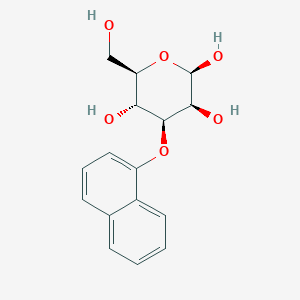

2-Naphthylb-D-mannopyranoside

Description

Significance of Glycosides in Biochemical and Biological Systems

Glycosides are a diverse class of molecules in which a sugar molecule is linked to a non-carbohydrate moiety, known as an aglycone, through a glycosidic bond. numberanalytics.comwikipedia.org These compounds are fundamental to numerous biological processes. numberanalytics.comnumberanalytics.com In living organisms, they are involved in critical functions such as cell-cell recognition, signaling, and modulating protein function and stability. numberanalytics.comnumberanalytics.com For instance, glycosides attached to proteins (glycoproteins) and lipids (glycolipids) are key players in cell surface interactions. numberanalytics.com

In the realm of biochemistry, glycosides are indispensable tools for studying carbohydrate metabolism and enzyme mechanics. scbt.com They serve as substrates for glycosidases, the enzymes that hydrolyze glycosidic bonds, enabling researchers to investigate enzyme activity and identify potential inhibitors. scbt.com Furthermore, glycosides are used in the synthesis of glycoconjugates, which are vital for research into cellular communication and immune responses. scbt.com The ability of plants to store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis, highlights their ecological and medicinal importance. wikipedia.orgebsco.com

| Biological Role of Glycosides | Description |

| Cellular Processes | Participate in cell-cell interactions, protein modification, and metabolism. numberanalytics.com |

| Protein Function | Glycosylation can influence the stability and function of proteins. numberanalytics.com |

| Energy Storage | Plants utilize glycosides to store energy. ebsco.com |

| Defense Mechanisms | Plants can store toxins in an inactive glycoside form as a defense against herbivores. wikipedia.orgebsco.com |

| Medical Applications | Certain glycosides, like cardiac glycosides, are used in medicine to treat heart conditions. ebsco.com |

Overview of Mannopyranosides and Glycosidic Linkages in Carbohydrate Chemistry

Mannopyranosides are glycosides that contain a mannose sugar in a pyranose (six-membered ring) form. D-mannose is a common monosaccharide found in nature, often as a structural component of N-linked glycans in various organisms, from viruses to mammals. nih.gov These structures are frequently branched and involve different types of glycosidic linkages, such as α-(1→2), α-(1→3), α-(1→4), and α-(1→6). nih.gov For example, the fimbrial lectin FimH from pathogenic Escherichia coli effectively binds to oligomannose glycans with α-(1→3) linkages at their non-reducing end. nih.gov

The formation of the glycosidic linkage is a central aspect of carbohydrate chemistry. researchgate.net The stereochemistry of this bond (α or β) significantly impacts the structure and biological function of the resulting glycoside. The synthesis of specific mannosyl disaccharides, for instance, can yield either α- or β-linked products depending on the specific reactants and conditions used. cdnsciencepub.com Unlike O-glycosides, which possess an anomeric oxygen atom, C-glycosides feature a more stable carbon-carbon bond, making them resistant to enzymatic hydrolysis. academie-sciences.frnih.gov This increased stability makes C-glycoside analogues valuable tools for studying biological processes and for drug design. academie-sciences.fr

| Common Glycosidic Linkages of D-Mannose | Biological Context |

| α-(1→2) | Found in lipoarabinomannans from Mycobacterium tuberculosis, recognized by the C-lectin Dectin-2. nih.gov |

| α-(1→3) | Target for the FimH lectin of uropathogenic E. coli. nih.gov |

| α-(1→4) | Present in polysaccharides from Streptomyces griseus and Mycobacterium smegmatis. nih.gov |

| α-(1→6) | A common linkage in the core structure of N-linked glycans. nih.gov |

Rationale for Investigating Aryl Glycosides with Fluorogenic Moieties in Enzyme and Glycobiology Research

Aryl glycosides, which have an aromatic group as their aglycone, are particularly useful in enzyme research. When this aryl group is a fluorophore (a molecule that can re-emit light upon excitation), the resulting compound is a fluorogenic substrate. The investigation of aryl glycosides with fluorogenic moieties is driven by the need for sensitive and continuous assays to detect enzyme activity. researchgate.net

The principle behind their use is straightforward: the intact glycoside is often non-fluorescent or has low fluorescence. However, when a glycosidase enzyme cleaves the glycosidic bond, the fluorogenic aglycone is released, resulting in a significant increase in fluorescence. mdpi.comresearchgate.net This change in fluorescence can be measured in real-time to determine the rate of the enzymatic reaction. This method is highly sensitive and is widely used for screening large libraries of compounds for potential enzyme inhibitors or for detecting specific enzyme activities in complex biological samples like cell lysates. researchgate.net Fluorogenic substrates such as those based on 4-methylumbelliferone (4-MU) or resorufin have been synthesized for various glycosidases, enabling the study of enzymes that are otherwise difficult to assay. mdpi.comresearchgate.net

Historical Context of Naphthyl Glycosides as Substrates for Glycosidases

The use of naphthyl glycosides as substrates for detecting glycosidase activity has a well-established history in histochemistry and biochemistry. Unsubstituted naphthyl substrates have been recognized for their utility in the histochemical demonstration of a variety of glycosidases. nih.gov Specifically, 2-naphthyl substrates are employed for demonstrating microvillous glycosidases and for assessing the total activity of soluble glycosidases. nih.gov

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxane-2,3,5-triol |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)15(14(19)16(20)22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |

InChI Key |

XCWQLPZEAPGDDX-RBGFHDKUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O)CO)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(OC(C3O)O)CO)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Naphthyl-β-D-mannopyranoside, and how can regioselectivity be controlled during glycosylation?

- Methodological Answer : The synthesis typically involves protecting group strategies to ensure regioselectivity. For example, benzoylation or acetylation of hydroxyl groups can direct glycosylation to specific positions . Koenigs-Knorr or Schmidt trichloroacetimidate methods are commonly used for β-mannoside formation, but steric hindrance from the naphthyl group may require modified conditions (e.g., Lewis acid catalysts like BF₃·Et₂O). Monitoring via TLC and HPLC with evaporative light scattering detection (ELSD) ensures purity .

Q. How can structural characterization of 2-Naphthyl-β-D-mannopyranoside derivatives be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies anomeric configuration (β-linkage: J₁,₂ ≈ 1–2 Hz) and substitution patterns .

- XRD : Single-crystal X-ray diffraction confirms absolute stereochemistry and spatial arrangement, as demonstrated for methyl α-D-mannopyranoside derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation pathways .

Q. What biochemical assays are suitable for preliminary screening of 2-Naphthyl-β-D-mannopyranoside’s lectin-binding activity?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with lectins like concanavalin A. Competitive ELISA with p-nitrophenyl glycoside derivatives can also assess inhibition potency .

Advanced Research Questions

Q. How can contradictory data on 2-Naphthyl-β-D-mannopyranoside’s binding affinity across different lectin assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or lectin oligomerization states. Validate results using orthogonal methods:

- SPR vs. ITC : Compare kinetic (SPR) and thermodynamic (ITC) data to distinguish entropy-driven vs. enthalpy-driven binding .

- Crystallography : Co-crystallize the compound with lectins (e.g., concanavalin A) to identify binding site clashes or water-mediated interactions missed in solution studies .

Q. What computational strategies predict the impact of naphthyl substitution on β-D-mannopyranoside’s conformational stability?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) to analyze ring puckering (⁴C₁ vs. ¹C₄) and naphthyl group orientation. Density functional theory (DFT) calculates torsional energy barriers, while docking studies (AutoDock Vina) model lectin interactions .

Q. How can synthetic byproducts or degradation products of 2-Naphthyl-β-D-mannopyranoside be systematically identified and quantified?

- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Compare fragmentation patterns with synthetic standards. Stability studies under varied pH/temperature conditions (e.g., 40°C, 75% RH) accelerate degradation pathways .

Q. What strategies mitigate challenges in scaling up 2-Naphthyl-β-D-mannopyranoside synthesis without compromising stereochemical purity?

- Methodological Answer : Optimize catalytic systems (e.g., glycosyl iodides with AgOTf) for higher yields. Implement continuous-flow reactors to control exothermic reactions and reduce side products. Monitor anomeric purity via ¹H NMR integration of α/β anomer peaks .

Data Analysis & Validation

Q. How should researchers address low reproducibility in enzymatic hydrolysis assays involving 2-Naphthyl-β-D-mannopyranoside?

- Methodological Answer : Standardize enzyme sources (e.g., recombinant α-mannosidases) and pre-incubate at assay temperature to eliminate latency. Include internal controls (e.g., 4-methylumbelliferyl glycosides) and normalize activity to protein concentration (Bradford assay) .

Q. What statistical approaches are recommended for analyzing dose-response data in 2-Naphthyl-β-D-mannopyranoside’s bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.